molecular formula C18H24N4O4S B2742528 6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine CAS No. 2034279-10-0

6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Cat. No.: B2742528
CAS No.: 2034279-10-0
M. Wt: 392.47
InChI Key: GFAWGWQUZPJISA-UHFFFAOYSA-N
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Description

The compound 6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a heterocyclic molecule featuring a pyrazine core substituted with a dimethylamino group and a pyrrolidine sulfonamide moiety. The pyrrolidine ring is further modified with a 2-methoxy-5-methylphenylsulfonyl group.

Key structural attributes:

  • Pyrazin-2-amine core: Provides a planar aromatic system for π-π interactions.
  • N,N-dimethylamino group: Enhances lipophilicity and may influence metabolic stability.
  • Pyrrolidine sulfonamide: Introduces conformational rigidity and hydrogen-bonding capacity via the sulfonyl group.

Properties

IUPAC Name

6-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-13-5-6-15(25-4)16(9-13)27(23,24)22-8-7-14(12-22)26-18-11-19-10-17(20-18)21(2)3/h5-6,9-11,14H,7-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAWGWQUZPJISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine, also known by its CAS number 2034399-35-2, is a complex organic compound with potential pharmaceutical applications. Its unique structure includes a pyrazine core, which is often associated with diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O5SC_{17}H_{21}N_{3}O_{5}S with a molecular weight of approximately 379.4 g/mol. The structure features:

  • A pyrazine ring that contributes to its biological activity.
  • A sulfonyl group attached to a pyrrolidine moiety, enhancing its interaction with biological targets.
  • Methoxy and dimethyl groups that may influence lipophilicity and receptor binding.

The following table summarizes the chemical properties:

PropertyValue
CAS Number2034399-35-2
Molecular FormulaC17H21N3O5S
Molecular Weight379.4 g/mol
StructureSee Figure 1

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazine have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of related pyrazine compounds on human glioma cells. Results demonstrated that these compounds significantly inhibited cell proliferation and induced cell death via multiple pathways, including the activation of caspases and inhibition of the AKT/mTOR signaling pathway .

Anti-inflammatory Activity

The sulfonamide group present in the compound has been linked to anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Research Findings:
In a model of acute inflammation, related pyrazine derivatives exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role for the compound in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Receptor Binding: The compound may bind to various receptors involved in cancer progression and inflammation.
  • Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory pathways.
  • Signal Transduction Modulation: By affecting key signaling pathways (e.g., NF-kB), it can modulate cellular responses to stress and inflammation.

Summary of Pharmacological Effects

Biological ActivityObserved EffectsReferences
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityInduction of apoptosis

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 6-[1-(4-Methoxy-3-methylbenzenesulfonyl)pyrrolidin-2-yl]-N-(pyrimidin-2-yl)pyrazin-2-amine (CAS 1361114-43-3)
  • Molecular Formula : C₂₀H₂₂N₆O₃S (MW: 426.5 g/mol) .
  • Key Differences :
    • Substitution at pyrrolidine (2-yl vs. 3-yl position in the target compound).
    • Pyrimidin-2-yl amine vs. N,N-dimethylpyrazin-2-amine.
  • Implications: The 3-yl substitution in the target compound may alter steric hindrance and binding pocket compatibility.
(b) 5-(1-(Methylsulfonyl)piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine
  • Synthesis : Prepared via sulfonylation of a piperidine intermediate .
  • Key Differences :
    • Piperidine vs. pyrrolidine ring (6-membered vs. 5-membered).
    • Trifluoromethylpyridinyl substituent vs. methoxy-methylphenylsulfonyl.
  • Pyrrolidine’s smaller ring size may reduce conformational flexibility compared to piperidine.
(c) N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
  • Application : TRK inhibitor for cancer therapy .
  • Key Differences :
    • Pyrazolo[1,5-a]pyrimidine core vs. pyrazin-2-amine.
    • Fluorophenyl substituent vs. methoxy-methylphenylsulfonyl.
  • Implications :
    • Fluorine atoms improve metabolic stability and bioavailability.
    • The target compound’s sulfonamide may offer stronger hydrogen-bonding interactions than carboxamide.

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 1361114-43-3 TRK Inhibitor
Molecular Weight ~426.5 g/mol (estimated) 426.5 g/mol ~500 g/mol (estimated)
H-Bond Donors 1 1 2
H-Bond Acceptors 9 9 10
logP (Predicted) ~2.5 (moderate lipophilicity) ~2.3 ~3.0
Synthetic Complexity High (multiple stereocenters) Moderate High (chiral synthesis)

Key Observations :

  • TRK inhibitors with fluorinated aryl groups exhibit higher logP, favoring tissue distribution but risking solubility limitations.

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